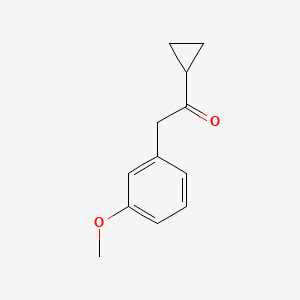

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

CAS No.: 952722-92-8

Cat. No.: VC3395314

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952722-92-8 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-cyclopropyl-2-(3-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |

| Standard InChI Key | HTXAACPNDIKMJJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(=O)C2CC2 |

| Canonical SMILES | COC1=CC=CC(=C1)CC(=O)C2CC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one features a three-membered cyclopropyl ring attached to a carbonyl group (C=O), connected via a methylene (CH2) linkage to a 3-methoxyphenyl group. The methoxy substituent (-OCH3) is positioned at the meta position of the aromatic ring. This specific structural arrangement creates distinctive electronic and steric properties that influence the compound's reactivity and biological interactions.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| Physical State | Solid (at standard conditions) |

| Standard Purity | Minimum 95% |

| CAS Number | 952722-92-8 |

| IUPAC Name | 1-cyclopropyl-2-(3-methoxyphenyl)ethanone |

These properties are critical for understanding the compound's behavior in various chemical and biological systems .

Synthesis Methods

Synthetic Routes

The synthesis of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one can be achieved through several methodologies based on established organic synthesis principles:

Aldol Condensation Approach

One common method involves the reaction of cyclopropylmethyl ketone with 3-methoxybenzaldehyde in the presence of a base. This reaction proceeds via an aldol condensation mechanism, followed by selective reduction of the resulting α,β-unsaturated ketone.

The general reaction scheme involves:

-

Base-catalyzed enolate formation from cyclopropylmethyl ketone

-

Nucleophilic attack on 3-methoxybenzaldehyde

-

Formation of a β-hydroxy ketone intermediate

-

Dehydration to form an α,β-unsaturated ketone

-

Selective reduction of the C=C double bond

Alternative Synthetic Pathways

Other potential synthetic routes include:

-

Friedel-Crafts acylation of 3-methoxybenzene with an appropriate cyclopropyl-containing acylating agent

-

Grignard reaction between a cyclopropyl Grignard reagent and a suitable 3-methoxyphenylacetyl derivative

Chemical Reactivity

Oxidation Reactions

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one can undergo various oxidation reactions:

-

The ketone group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

-

The methylene bridge represents a reactive site for selective oxidation using reagents like selenium dioxide.

-

The methoxy group on the phenyl ring can undergo oxidative demethylation under specific conditions.

Reduction Reactions

The compound contains several reducible functional groups:

-

The ketone group can be reduced using sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

-

Complete deoxygenation of the carbonyl group can be achieved through Wolff-Kishner or Clemmensen reduction protocols.

-

The cyclopropyl ring can undergo reductive ring-opening under specific conditions.

Other Transformations

Additional chemical transformations include:

-

Nucleophilic additions to the carbonyl group

-

Substitution reactions at the methoxy position

-

Electrophilic aromatic substitution reactions on the benzene ring

-

Ring-opening reactions of the cyclopropyl group under acidic conditions

Biological Activities

Neuroprotective Effects

Preliminary studies indicate that 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one exhibits promising neuroprotective properties. Research suggests it can protect neuronal cells from oxidative stress and modulate neuroinflammatory responses. These findings indicate potential applications in neurodegenerative disease research.

The compound's neuroprotective mechanisms may include:

-

Reduction of reactive oxygen species (ROS) levels in neuronal cells

-

Modulation of neuroinflammatory pathways

-

Protection against excitotoxicity

-

Preservation of mitochondrial function

Receptor Interactions

The compound may interact with various neuroreceptors, influencing neural signaling pathways involved in neuroprotection. Its structure suggests possible interactions with:

-

Serotonin receptor subtypes

-

Glutamate receptors

-

Other G-protein coupled receptors

Antioxidant Activity

The neuroprotective effects may partly stem from antioxidant properties, including:

-

Direct scavenging of free radicals

-

Enhancement of cellular antioxidant defense mechanisms

-

Inhibition of lipid peroxidation in neural membranes

Anti-apoptotic Effects

The compound potentially inhibits neuronal apoptosis by:

-

Reducing pro-apoptotic protein expression

-

Enhancing anti-apoptotic factors

-

Modulating key enzymes in apoptotic cascades

Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one serves as a valuable research tool in medicinal chemistry:

-

As a lead compound for developing neuroprotective agents

-

In structure-activity relationship studies for designing more potent derivatives

-

As a scaffold for creating focused compound libraries

Neuroscience Research

In neuroscience, the compound offers opportunities for:

-

Investigating mechanisms of neuroprotection

-

Developing experimental models for oxidative stress in neurons

-

Studying neuroinflammatory processes relevant to neurodegenerative diseases

Comparison with Related Compounds

Structural analogs of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one provide insights into structure-activity relationships:

Position Isomers

Comparing with positional isomers of the methoxy group reveals important structure-dependent activities:

| Compound | Structural Variation | Expected Property Differences |

|---|---|---|

| 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-one | Methoxy at ortho position | Different receptor binding profile and electronic distribution |

| 1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-one | Methoxy at para position | Altered electronic properties affecting chemical reactivity |

Related Derivatives

Analysis of structurally related compounds provides further insights:

-

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one: Contains a thioether linkage that makes it a versatile intermediate for synthesizing more complex molecules, especially those with sulfur-containing functionalities.

-

1-Cyclopropyl-2-methoxyethanone: A simpler analog that has been investigated for pharmaceutical applications including CRF-1 receptor antagonism, potentially relevant for treating stress-related disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume